

Crystallization of the Ribosome in Complex with Lankamycin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the bacterial large ribosomal subunit (50S) in complex with the macrolide antibiotic **lankamycin**. The structural insights gained from such crystals are crucial for understanding the mechanism of action of this class of antibiotics and for the rational design of novel antibacterial agents. The protocols described herein are based on the successful crystallization of the Deinococcus radiodurans 50S ribosomal subunit (D50S), a robust and well-characterized system for ribosomal crystallography.[1][2]

Introduction

Lankamycin is a 14-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the large ribosomal subunit.[3][4] Specifically, it binds within the nascent peptide exit tunnel (NPET), sterically hindering the passage of the elongating polypeptide chain.[1] Structural studies of the ribosome-**lankamycin** complex provide a high-resolution view of this interaction, revealing the key ribosomal RNA (rRNA) nucleotides involved in binding.

Furthermore, **lankamycin** exhibits synergistic activity with another antibiotic, lankacidin, which binds to the adjacent peptidyl transferase center (PTC). The simultaneous binding of these two drugs has been structurally characterized, offering a blueprint for the development of synergistic antibiotic therapies.



Data Presentation

The following tables summarize the key quantitative data from the crystallographic studies of the Deinococcus radiodurans 50S ribosomal subunit in complex with **lankamycin** and the **lankamycin**/lankacidin C pair.

Table 1: Crystallographic Data and Refinement Statistics

Complex	PDB ID	Resolution (Å)	R-work / R- free (%)	Space Group	Unit Cell Dimensions (a, b, c in Å)
D50S - Lankamycin	3PIO	3.20	20.9 / 26.3	P212121	205.8, 465.9, 730.1
D50S - Lankamycin & Lankacidin C	3PIP	3.45	21.5 / 26.9	P212121	206.1, 466.8, 731.5

Data sourced from Belousoff et al., 2011.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of the D50S-lankamycin complex and its crystallization.

Protocol 1: Purification of the Deinococcus radiodurans 50S Ribosomal Subunit

This protocol is adapted from established methods for the purification of D50S subunits suitable for crystallization.

1. Cell Growth and Lysis: a. Grow Deinococcus radiodurans cells to mid-logarithmic phase. b. Harvest cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β -mercaptoethanol). d.



Lyse the cells using a high-pressure homogenizer. e. Clarify the lysate by centrifugation to remove cell debris.

- 2. Ribosome Isolation: a. Pellet the ribosomes from the clarified lysate by ultracentrifugation through a sucrose cushion. b. Resuspend the crude ribosome pellet in a buffer suitable for subunit dissociation (e.g., containing a lower Mg²⁺ concentration).
- 3. Subunit Separation: a. Load the resuspended ribosomes onto a sucrose density gradient. b. Separate the 30S and 50S subunits by ultracentrifugation. c. Fractionate the gradient and identify the fractions containing the 50S subunit by monitoring absorbance at 260 nm.
- 4. 50S Subunit Purification and Concentration: a. Pool the 50S fractions and pellet the subunits by ultracentrifugation. b. Resuspend the 50S pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂). c. Concentrate the purified 50S subunits to a final concentration of 20-30 mg/mL. d. Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Crystallization of the D50S-Lankamycin Complex

This protocol outlines the formation of the antibiotic complex and the subsequent crystallization.

- 1. Complex Formation (Soaking Method): a. Prepare a stock solution of **lankamycin** in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mM). b. Thaw an aliquot of the purified D50S subunits on ice. c. Add the **lankamycin** stock solution to the D50S solution to a final concentration of 100-500 μ M. The final concentration of the organic solvent should be kept low (<5%) to avoid denaturation. d. Incubate the mixture on ice for at least 1 hour to allow for complex formation.
- 2. Crystallization (Vapor Diffusion Method): a. Use the sitting-drop or hanging-drop vapor diffusion method. b. The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG). A common starting point is a solution containing 10-15% PEG 2000, 0.5-1.0 M NH₄Cl, and a buffer at pH 7.0-8.0. c. Mix 1-2 μL of the D50S-**lankamycin** complex solution with an equal volume of the reservoir solution on a crystallization plate. d. Seal the plate and incubate at a constant temperature, typically between 4°C and 20°C. e. Monitor the drops for





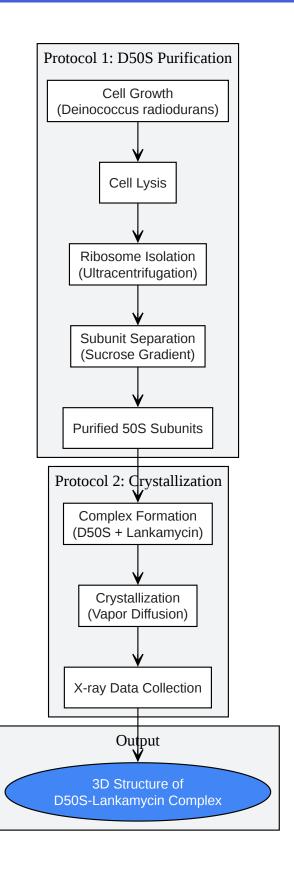


crystal growth over several days to weeks. Crystals of the D50S-**lankamycin** complex typically appear as thin plates.

3. Crystal Handling and Data Collection: a. Cryo-protect the crystals before flash-cooling in liquid nitrogen. This is typically done by briefly soaking the crystals in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol). b. Collect X-ray diffraction data at a synchrotron source.

Visualizations Experimental Workflow



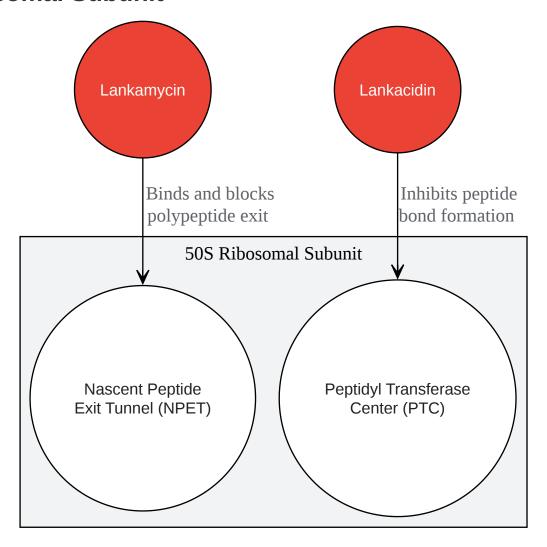


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Caption: Experimental workflow for the crystallization of the D50S-lankamycin complex.



Binding Sites of Lankamycin and Lankacidin on the 50S Ribosomal Subunit



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Caption: Binding sites of lankamycin and lankacidin on the 50S ribosomal subunit.

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